molecular formula C21H25FN2O4S2 B6549041 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide CAS No. 1040660-15-8

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide

Cat. No. B6549041
CAS RN: 1040660-15-8
M. Wt: 452.6 g/mol
InChI Key: ZAUQOUGSWNSVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two other groups . Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a cyclohexane ring, and sulfonyl groups attached to a fluorobenzene ring . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo various chemical reactions. For example, it could react with bases to form salts, or with acids to form acid-addition salts .

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S2/c22-17-8-11-20(12-9-17)30(27,28)24-14-4-5-16-15-18(10-13-21(16)24)23-29(25,26)19-6-2-1-3-7-19/h8-13,15,19,23H,1-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUQOUGSWNSVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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